4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Description
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is an organic compound that features both chloro and trifluoromethyl functional groups
Properties
CAS No. |
3847-67-4 |
|---|---|
Molecular Formula |
C14H8Cl2F3NO |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-10-4-1-8(2-5-10)13(21)20-12-7-9(14(17,18)19)3-6-11(12)16/h1-7H,(H,20,21) |
InChI Key |
RICQYUZZQYCSRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . This is followed by further functional group modifications to introduce the chloro and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present on the aromatic ring.
Scientific Research Applications
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor antagonist, binding to active sites and modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)benzenesulfonamide
- 2,4-dichloro-N-(2-chloro-5-trifluoromethyl-phenyl)-benzamide
Uniqueness
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these functional groups play a critical role in activity and selectivity.
Biological Activity
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, also known by its CAS number 1823182-92-8, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is . The structure includes a trifluoromethyl group, which is known to enhance biological activity in many compounds by improving lipophilicity and metabolic stability.
Biological Activity Overview
- Antiparasitic Activity :
- Inhibition of Enzymatic Activity :
- Cytotoxicity Studies :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antiparasitic | Targets PfATP4 | |
| Enzyme Inhibition | Inhibits thymidylate synthase | |
| Cytotoxicity | Selective towards cancer cells |
Case Study: Antiparasitic Efficacy
A study focusing on the optimization of similar compounds reported significant activity against Plasmodium falciparum (the causative agent of malaria). The optimized analogs showed an EC50 value of 0.395 μM, indicating potent activity against the parasite while maintaining acceptable metabolic stability .
Case Study: Cancer Cell Lines
Research evaluating the cytotoxic effects of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide derivatives demonstrated a notable reduction in cell viability in various cancer cell lines. The derivatives were tested against HepG2 liver cancer cells and showed promising results with IC50 values significantly lower than those of standard chemotherapeutics .
Mechanistic Insights
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane permeability and bioavailability. This modification is crucial for the compound's interaction with biological targets such as enzymes involved in nucleotide synthesis and cellular proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
